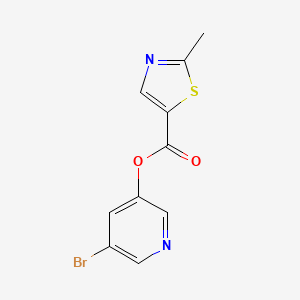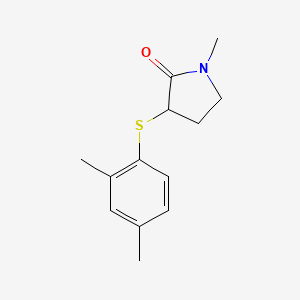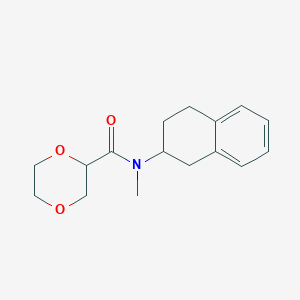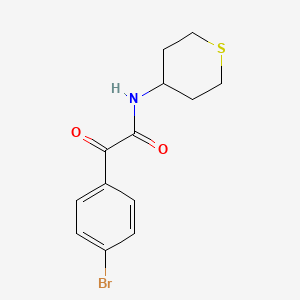
(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a thiazole ring, which are linked by a methyl group. This compound has been synthesized using various methods, and its properties have been extensively studied to understand its mechanism of action and potential applications.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to act by inhibiting specific molecular targets involved in disease progression. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival, leading to apoptosis or programmed cell death.
Biochemical and Physiological Effects:
(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate has been shown to have various biochemical and physiological effects, depending on the specific disease target. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in the treatment of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, leading to tumor regression.
Advantages and Limitations for Lab Experiments
One of the main advantages of (5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate is its high potency and specificity against disease targets. This makes it an attractive candidate for drug development. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for research on (5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate. One area of focus could be the development of more efficient and cost-effective synthesis methods. Another area of focus could be the evaluation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of (5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-bromo-5-chloropyridine with 2-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution reaction, and the resulting product is purified using column chromatography.
Scientific Research Applications
(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. It has been shown to exhibit potent activity against various disease targets, including cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
(5-bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S/c1-6-13-5-9(16-6)10(14)15-8-2-7(11)3-12-4-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRPMLMNXXLROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)OC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![2-(3-Fluorophenyl)-2-[methyl-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetamide](/img/structure/B7594494.png)
![N-cyclopropyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7594512.png)

![1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
![N-(pyridin-2-ylmethyl)-2-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]acetamide](/img/structure/B7594529.png)







![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)